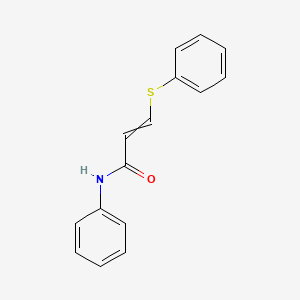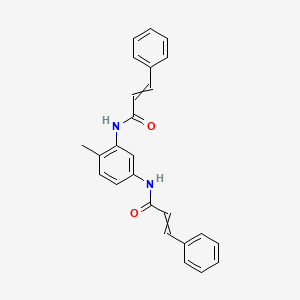![molecular formula C16H24Cl2N4O4 B8529517 tert-butyl N-[2-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxyethyl]-N-methylcarbamate](/img/structure/B8529517.png)
tert-butyl N-[2-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxyethyl]-N-methylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
tert-butyl N-[2-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxyethyl]-N-methylcarbamate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with morpholine and dichloro groups, linked to a carbamic acid ester. Its chemical properties make it a valuable candidate for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxyethyl]-N-methylcarbamate typically involves multiple steps. One common method includes the reaction of 2,4-dichloro-5-hydroxypyrimidine with morpholine under controlled conditions to form the intermediate compound. This intermediate is then reacted with ethylene oxide to introduce the ethyl group. Finally, the resulting compound is treated with methyl isocyanate and tert-butyl alcohol to form the desired ester .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products. Purification steps, including crystallization and chromatography, are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
tert-butyl N-[2-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxyethyl]-N-methylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired transformation, with temperature and solvent choice being critical factors.
Major Products Formed
The major products formed from these reactions include substituted pyrimidine derivatives, carboxylic acids, and alcohols. These products can be further utilized in various chemical syntheses and applications.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology
In biological research, tert-butyl N-[2-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxyethyl]-N-methylcarbamate is studied for its potential as a biochemical probe. Its interactions with biological macromolecules can provide insights into cellular processes and pathways.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
作用機序
The mechanism of action of tert-butyl N-[2-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxyethyl]-N-methylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Similar compounds include other pyrimidine derivatives with different substituents, such as:
- 2,4-Dichloro-5-morpholin-4-yl-pyrimidine
- 2-(2,4-Dichloro-6-morpholin-4-yl-pyrimidin-5-yloxy)-ethyl]-methyl-carbamic acid methyl ester
Uniqueness
The uniqueness of tert-butyl N-[2-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxyethyl]-N-methylcarbamate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for research and industrial applications.
特性
分子式 |
C16H24Cl2N4O4 |
|---|---|
分子量 |
407.3 g/mol |
IUPAC名 |
tert-butyl N-[2-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxyethyl]-N-methylcarbamate |
InChI |
InChI=1S/C16H24Cl2N4O4/c1-16(2,3)26-15(23)21(4)5-10-25-11-12(17)19-14(18)20-13(11)22-6-8-24-9-7-22/h5-10H2,1-4H3 |
InChIキー |
GLLMEXRGCHNNJK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N(C)CCOC1=C(N=C(N=C1Cl)Cl)N2CCOCC2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
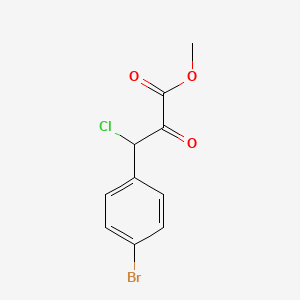
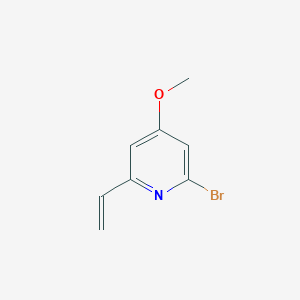
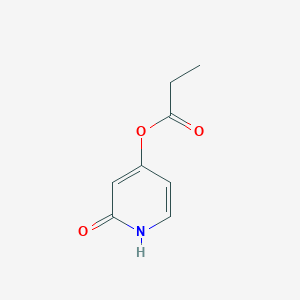

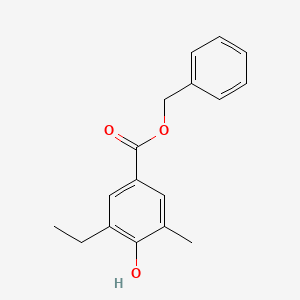
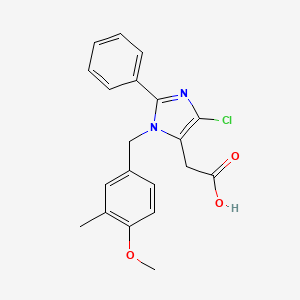
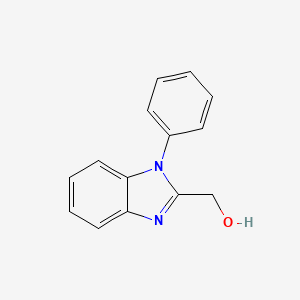
![5-(2-Nitrophenyl)thiopyrano[3,2-b]indol-4(5H)-one](/img/structure/B8529464.png)
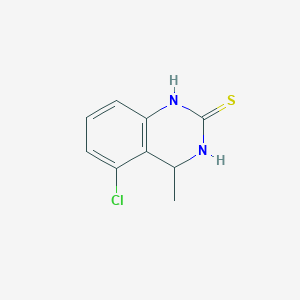

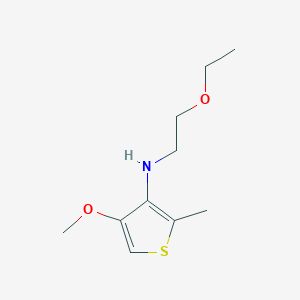
![1-Pyridin-2-yl-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B8529499.png)
